molecular formula C12H18ClNO B13286049 [1-(4-Chlorophenyl)ethyl](2-ethoxyethyl)amine

[1-(4-Chlorophenyl)ethyl](2-ethoxyethyl)amine

Cat. No.: B13286049
M. Wt: 227.73 g/mol
InChI Key: JTTVVJISXZTBBG-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)ethylamine is an organic compound with the molecular formula C12H18ClNO It is characterized by the presence of a chlorophenyl group attached to an ethyl chain, which is further connected to an ethoxyethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)ethylamine typically involves the reaction of 4-chlorophenylacetonitrile with 2-ethoxyethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of 1-(4-Chlorophenyl)ethylamine may involve large-scale batch or continuous processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)ethylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted amines, ketones, and aldehydes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, 1-(4-Chlorophenyl)ethylamine is used as a building block for the synthesis of more complex organic molecules

Biology

The compound has potential applications in biological research, particularly in the study of enzyme interactions and receptor binding. Its structural features make it a suitable candidate for investigating the mechanisms of various biological processes.

Medicine

In medicine, 1-(4-Chlorophenyl)ethylamine is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific receptors or enzymes.

Industry

Industrially, the compound is used in the production of specialty chemicals and intermediates. Its reactivity and versatility make it valuable in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chlorophenyl)ethylamine
  • 2-ethoxyethylamine
  • 4-chlorophenylacetonitrile

Uniqueness

1-(4-Chlorophenyl)ethylamine is unique due to its combined structural features, which include both a chlorophenyl group and an ethoxyethylamine moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C12H18ClNO

Molecular Weight

227.73 g/mol

IUPAC Name

1-(4-chlorophenyl)-N-(2-ethoxyethyl)ethanamine

InChI

InChI=1S/C12H18ClNO/c1-3-15-9-8-14-10(2)11-4-6-12(13)7-5-11/h4-7,10,14H,3,8-9H2,1-2H3

InChI Key

JTTVVJISXZTBBG-UHFFFAOYSA-N

Canonical SMILES

CCOCCNC(C)C1=CC=C(C=C1)Cl

Origin of Product

United States

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